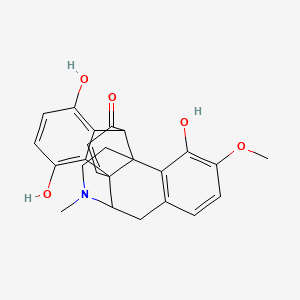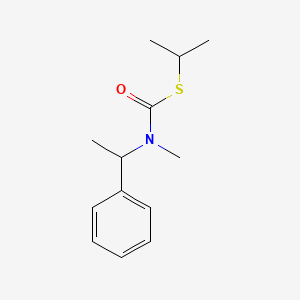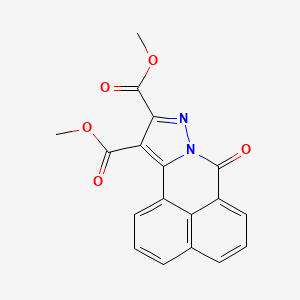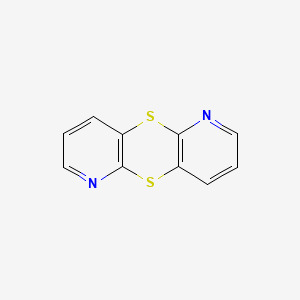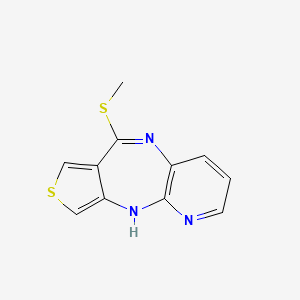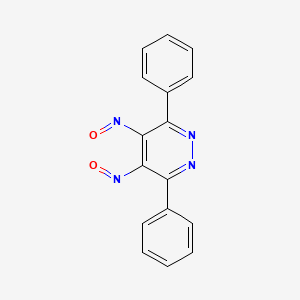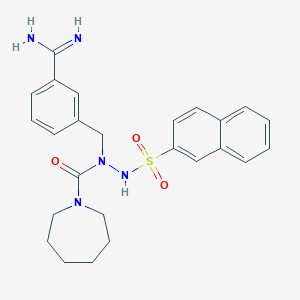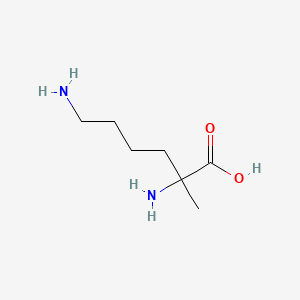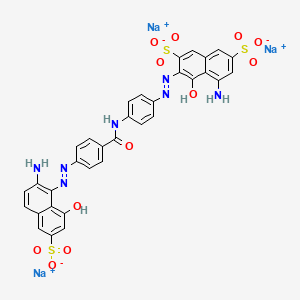
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and inks. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-8-hydroxy-6-sulphonato-1-naphthyl. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoyl to form the first azo linkage.
Further Diazotization and Coupling: The intermediate product undergoes further diazotization and coupling with another aromatic amine, such as 4-aminophenyl, to form the second azo linkage.
Final Coupling: The final product is obtained by coupling the intermediate with 5-amino-4-hydroxynaphthalene-2,7-disulphonate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency. The final product is purified through crystallization and filtration processes to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction of the azo groups can break the azo linkages, resulting in the formation of aromatic amines.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of aromatic amines such as 2-amino-8-hydroxy-1-naphthyl and 4-aminobenzoyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in the study of azo compound reactions and mechanisms.
Biology
In biological research, this compound is used as a staining agent for various biological tissues, helping to visualize cellular components under a microscope. Its ability to bind to specific proteins and nucleic acids makes it valuable in histological studies.
Medicine
In medicine, the compound is explored for its potential use in diagnostic assays and as a marker in certain biochemical tests. Its interaction with biological molecules can help in the detection of specific enzymes or metabolites.
Industry
Industrially, this compound is widely used as a dye in textiles, inks, and plastics. Its stability and vibrant color make it a preferred choice for coloring materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different environments. The sulphonate groups enhance the solubility of the compound in water, facilitating its interaction with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form non-covalent interactions, aiding in staining and visualization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 4-amino-3-((4-((4-((2-amino-8-hydroxy-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 3-amino-4-((4-((4-((2-amino-8-hydroxy-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific arrangement of azo groups and sulphonate functionalities, which confer distinct color properties and solubility characteristics. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields.
Propriétés
Numéro CAS |
85721-13-7 |
|---|---|
Formule moléculaire |
C33H22N7Na3O12S3 |
Poids moléculaire |
873.7 g/mol |
Nom IUPAC |
trisodium;5-amino-3-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C33H25N7O12S3.3Na/c34-24-10-3-17-11-23(54(47,48)49)15-26(41)29(17)30(24)39-37-20-4-1-16(2-5-20)33(43)36-19-6-8-21(9-7-19)38-40-31-27(55(50,51)52)13-18-12-22(53(44,45)46)14-25(35)28(18)32(31)42;;;/h1-15,41-42H,34-35H2,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
Clé InChI |
SNPQCBOTHNEHBK-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


